molecular formula C20H15N5S B2883179 5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine CAS No. 339279-58-2

5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine

Cat. No.: B2883179
CAS No.: 339279-58-2
M. Wt: 357.44
InChI Key: WHLYCUCTGQMZMQ-IZHYLOQSSA-N
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Description

This heterocyclic compound features a pyrimidine core substituted with a 3-methylphenyl diazenyl group at position 5, a 2-pyridinyl group at position 2, and a 2-thienyl group at position 2. Its molecular formula is C₂₀H₁₅N₅S, with a molecular weight of 357.44 g/mol.

Properties

IUPAC Name

(3-methylphenyl)-(2-pyridin-2-yl-4-thiophen-2-ylpyrimidin-5-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5S/c1-14-6-4-7-15(12-14)24-25-17-13-22-20(16-8-2-3-10-21-16)23-19(17)18-9-5-11-26-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLYCUCTGQMZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CN=C(N=C2C3=CC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine , with the CAS number 339279-58-2 , is a diazenyl pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.

  • Molecular Formula : C20_{20}H15_{15}N5_5S
  • Molar Mass : 357.43 g/mol
  • Structure : The compound features a pyrimidine core substituted with a thienyl group and a diazenyl moiety linked to a methylphenyl group.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in related studies:

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CC. albicans16.69

Note: The MIC values indicate the concentration required to inhibit the growth of specific microorganisms, demonstrating the potential of these compounds in treating infections.

Anticancer Activity

The anticancer potential of diazenyl compounds has been explored through various in vitro studies. For instance, derivatives of pyrimidine have shown promising results against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : Significant cell growth inhibition was noted.
  • Lung Cancer (A549) : Compounds demonstrated cytotoxic effects with IC50_{50} values in the low micromolar range.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study conducted by synthesized various diazenyl derivatives, including those based on the pyrimidine scaffold, to evaluate their biological activities. The results indicated that modifications on the diazenyl group significantly influenced both antibacterial and anticancer activities.
  • Structure-Activity Relationship (SAR) :
    Analysis of structural modifications revealed that electron-donating groups on the phenyl ring enhanced antimicrobial activity, while specific substitutions on the pyrimidine core were critical for anticancer efficacy. For example, introducing halogens at certain positions improved potency against Gram-positive bacteria.
  • Mechanism of Action :
    Preliminary investigations suggest that these compounds may exert their effects through multiple mechanisms, including disruption of bacterial cell membranes and interference with DNA replication in cancer cells.

Comparison with Similar Compounds

Key Structural Differences

The closest analog documented in the literature is 5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine (CAS: 339279-57-1, MFCD00974794), which differs only in the position of the pyridinyl substituent (4-pyridinyl vs. 2-pyridinyl in the target compound) . This positional isomerism significantly alters:

  • Solubility : The 4-pyridinyl isomer may exhibit higher polarity due to symmetry, favoring solubility in polar solvents.
  • Coordination chemistry : The 2-pyridinyl group’s nitrogen atom is more accessible for metal binding compared to the 4-pyridinyl derivative.

Physicochemical and Functional Data

Property Target Compound (2-pyridinyl) 4-Pyridinyl Analog
Molecular Weight 357.44 g/mol 357.44 g/mol
Purity Not reported >90%
Substituent Positions 2-pyridinyl (position 2) 4-pyridinyl (position 2)
Reported Applications Limited data Coordination complexes

Research Findings

  • Synthetic Challenges : Both compounds require multi-step synthesis involving Suzuki-Miyaura coupling for thienyl/pyridinyl attachment and azo-coupling for the diazenyl group. However, the 2-pyridinyl variant may require stricter temperature control to avoid side reactions due to steric strain .
  • Biological Activity: Neither compound has been extensively tested, but pyridinyl/thienyl-pyrimidines are known for kinase inhibition or antimicrobial activity in related structures.

Critical Analysis of Limitations

  • Data Gaps : Direct comparisons are hindered by the lack of published studies on the target compound. Most available data (e.g., purity, stability) pertain to the 4-pyridinyl analog.
  • Theoretical Predictions : Computational modeling suggests the 2-pyridinyl variant may exhibit stronger π-π stacking interactions due to reduced symmetry, which could enhance performance in organic semiconductors.

Q & A

Basic: What are the optimal synthetic routes for preparing 5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the pyrimidine core via condensation reactions. For example, reacting 2-aminopyridine derivatives with thienyl-substituted carbonyl compounds under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2 : Diazotization and coupling: Introducing the diazenyl group via reaction with 3-methylphenyl diazonium salts. Temperature control (0–5°C) is critical to avoid decomposition of the diazonium intermediate .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound. Yields are often optimized by adjusting stoichiometry and reaction time .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations are widely used to analyze:

  • Frontier Molecular Orbitals (FMOs) : To determine HOMO-LUMO gaps, which correlate with reactivity and photophysical behavior. For analogous pyrimidine derivatives, HOMO densities localize on the thienyl and pyridinyl groups, while LUMO densities reside on the diazenyl moiety .
  • Charge-Transfer Interactions : Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, which are validated experimentally. For example, transitions at ~450 nm in similar compounds arise from π→π* and n→π* transitions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., thienyl protons at δ 6.8–7.2 ppm and pyridinyl protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks matching C21H16N6S2).
  • X-Ray Crystallography : Resolves bond lengths and angles (e.g., diazenyl N=N bond ~1.25 Å in related structures) .

Advanced: How should researchers address conflicting spectroscopic data during structural elucidation?

Answer:
Contradictions often arise in:

  • Diazenyl Configuration : Cis/trans isomerism can lead to split NMR peaks. Use NOESY to confirm spatial proximity of substituents .
  • Crystallographic vs. Computational Data : If X-ray data (e.g., bond angles) conflict with DFT predictions, re-evaluate computational parameters (e.g., basis sets or solvent models) .
  • Resolution via Multi-Technique Validation : Cross-validate using IR (for functional groups) and elemental analysis .

Basic: What role does the diazenyl group play in the compound’s reactivity?

Answer:
The diazenyl (-N=N-) group:

  • Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu(II) or Ru(II)), forming complexes with potential catalytic or photochemical applications .
  • pH-Dependent Tautomerism : Exhibits azo-hydrazo tautomerism in solution, affecting UV-Vis spectra and reactivity .

Advanced: What mechanistic insights exist for this compound’s interactions with biological targets?

Answer:

  • Enzyme Inhibition : Pyrimidine derivatives often inhibit kinases or oxidoreductases. Molecular docking studies suggest the thienyl and pyridinyl groups form hydrophobic interactions with enzyme active sites .
  • Receptor Binding : The diazenyl moiety may mimic natural ligands (e.g., ATP or NADH), as seen in structurally similar compounds .
  • Validation : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities .

Basic: How does solvent choice impact the compound’s stability during synthesis?

Answer:

  • Polar Aprotic Solvents (DMF/DMSO) : Enhance solubility of intermediates but may promote side reactions (e.g., hydrolysis of diazenyl groups at high temperatures) .
  • Low-Polarity Solvents (THF/Toluene) : Reduce by-product formation in coupling steps but require longer reaction times .

Advanced: What strategies resolve low yields in multi-step syntheses?

Answer:

  • Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to stabilize reactive intermediates .
  • Catalytic Optimization : Employ Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling steps, improving efficiency .
  • By-Product Analysis : LC-MS or TLC monitors reaction progress, enabling real-time adjustments .

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